molecular formula C18H24N2O2 B3013476 [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone CAS No. 2418647-81-9

[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B3013476
CAS No.: 2418647-81-9
M. Wt: 300.402
InChI Key: CLVKFIGZKHHXGA-UHFFFAOYSA-N
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Description

[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone is a complex organic compound featuring a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can yield oxaziridines, while nucleophilic substitution can produce a variety of ring-opened products .

Scientific Research Applications

[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with biological targets through its aziridine ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can disrupt normal biological functions, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone apart is its combination of the aziridine ring with the cyclopropylmethyl and pyrrolidin-1-ylmethanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-18(19-9-1-2-10-19)15-5-7-17(8-6-15)22-13-16-12-20(16)11-14-3-4-14/h5-8,14,16H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVKFIGZKHHXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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